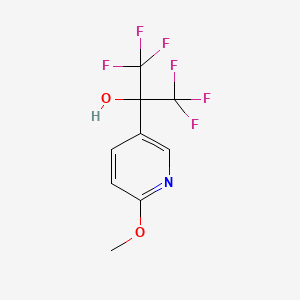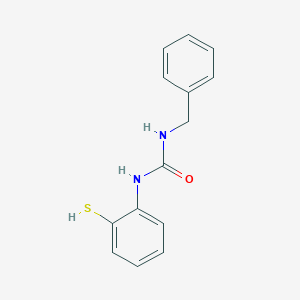
3-(4-Pyridyl)pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Pyridyl)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazine ring fused with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyridyl)pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization with a suitable reagent such as acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications.
化学反应分析
Types of Reactions
3-(4-Pyridyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazine N-oxide.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
科学研究应用
3-(4-Pyridyl)pyrazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 3-(4-Pyridyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrido[2,3-b]pyrazine: A related compound with similar structural features but different electronic properties.
Thieno[3,4-b]pyrazine: Another heterocyclic compound with a sulfur atom in the ring, used in the synthesis of conjugated polymers for electronic applications.
Uniqueness
3-(4-Pyridyl)pyrazin-2(1H)-one is unique due to its specific arrangement of nitrogen atoms in the pyrazine and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of novel materials and bioactive molecules.
属性
分子式 |
C9H7N3O |
|---|---|
分子量 |
173.17 g/mol |
IUPAC 名称 |
3-pyridin-4-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H7N3O/c13-9-8(11-5-6-12-9)7-1-3-10-4-2-7/h1-6H,(H,12,13) |
InChI 键 |
JQTPIKSJHPDUSG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=NC=CNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



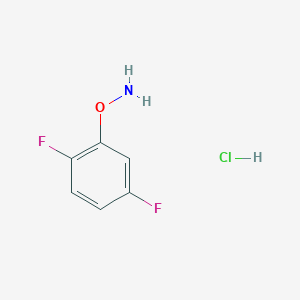
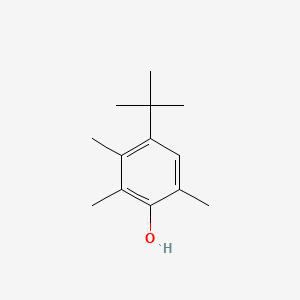
![1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B15336301.png)
![tert-butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15336306.png)
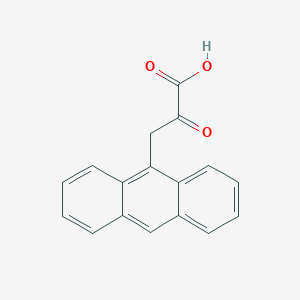
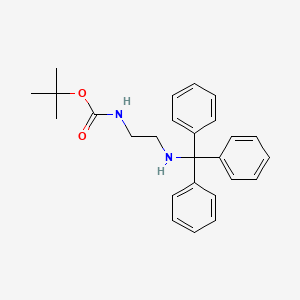

![Methyl 12-[[1,19-Diamino-10-[[3-[(3-aminopropyl)amino]-3-oxopropoxy]methyl]-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl]amino]-12-oxododecanoate Tristrifluoroacetate](/img/structure/B15336317.png)
![2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15336322.png)
![tert-butyl 5,6-dihydro-[3,4'-bipyridine]-1(2H)-carboxylate](/img/structure/B15336330.png)
![2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B15336333.png)
